(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
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Description
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Studies on oxadiazole derivatives, including those with piperidine and fluorophenyl groups, often explore their antimicrobial and antiproliferative activities. For instance, compounds with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their potential against various microbial strains and cancer cell lines. These studies reveal that such compounds can exhibit significant biological activities, making them of interest for developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011; Naik, Mahanthesha, & Suresh, 2022).
Structural and Chemical Analysis
The structural and chemical properties of compounds containing elements like fluorobenzyl and oxadiazole have been characterized through various analytical techniques, including X-ray diffraction, NMR, and mass spectrometry. These studies provide detailed insights into the molecular conformation, stability, and interactions of such compounds, which are crucial for understanding their reactivity and potential applications in drug design and material science (Prasad et al., 2018).
Supramolecular Architecture
The supramolecular architecture of oxadiazole derivatives has been analyzed to understand the role of non-covalent interactions, such as hydrogen bonding and halogen interactions, in determining their structural integrity and functional properties. These insights are valuable for designing compounds with specific physical and chemical characteristics, applicable in materials science and pharmaceutical formulations (Sharma et al., 2019).
Properties
IUPAC Name |
[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-10-6-16(7-11-19)22(27)26-12-2-3-17(14-26)21-25-24-20(29-21)13-15-4-8-18(23)9-5-15/h4-11,17H,2-3,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKYRQODABPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.